BenchChemオンラインストアへようこそ!

N-(2-ethoxyquinolin-8-yl)-2-(trifluoromethyl)benzamide

Structure–Activity Relationship Medicinal Chemistry Quinoline-Benzamide Scaffold

This quinoline–benzamide is a critical tool for medicinal chemistry, uniquely enabling 'SAR-by-catalog' exploration of the ortho-substituent effect. Its metabolically stable trifluoromethyl group offers a distinct advantage over chloro analogs like CAS 1251559-40-6. Procure alongside the 2,6-difluoro variant (CAS 1251576-74-5) for a comprehensive substituent scan in HDAC or VEGFR-2 programs, accelerating lead optimization without custom synthesis.

Molecular Formula C19H15F3N2O2
Molecular Weight 360.336
CAS No. 1251576-64-3
Cat. No. B2453623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyquinolin-8-yl)-2-(trifluoromethyl)benzamide
CAS1251576-64-3
Molecular FormulaC19H15F3N2O2
Molecular Weight360.336
Structural Identifiers
SMILESCCOC1=NC2=C(C=CC=C2NC(=O)C3=CC=CC=C3C(F)(F)F)C=C1
InChIInChI=1S/C19H15F3N2O2/c1-2-26-16-11-10-12-6-5-9-15(17(12)24-16)23-18(25)13-7-3-4-8-14(13)19(20,21)22/h3-11H,2H2,1H3,(H,23,25)
InChIKeyCAAVDPWJLAFZJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Ethoxyquinolin-8-yl)-2-(trifluoromethyl)benzamide (CAS 1251576-64-3): Compound Class, Key Structural Features, and Procurement Context


N-(2-Ethoxyquinolin-8-yl)-2-(trifluoromethyl)benzamide (CAS 1251576-64-3) is a fully synthetic, small-molecule quinoline–benzamide hybrid with molecular formula C₁₉H₁₅F₃N₂O₂ and a molecular weight of 360.3 g·mol⁻¹ . It belongs to the broader class of quinoline-8-yl benzamide derivatives, a scaffold extensively explored for histone deacetylase (HDAC) inhibition, kinase inhibition (e.g., VEGFR-2), and anticancer activity [1]. The compound is listed in the ECHA inventory and is supplied as a research-grade screening compound by multiple vendors for medicinal chemistry and drug discovery applications [2].

Why Generic Substitution Fails for N-(2-Ethoxyquinolin-8-yl)-2-(trifluoromethyl)benzamide: The Ortho-CF₃ Effect and Quinoline-8-yl Scaffold Constraints


Within the N-(2-ethoxyquinolin-8-yl)benzamide sub-series, even single-atom or single-substituent changes at the 2-position of the benzamide ring can profoundly alter target engagement, selectivity, and pharmacokinetic behaviour. The ortho-trifluoromethyl (–CF₃) group in this compound is both strongly electron-withdrawing (Hammett σₘ ≈ 0.43) and sterically demanding, whereas the closest commercial analogs carry either a 2-chloro (CAS 1251559-40-6) or a 2,6-difluoro (CAS 1251576-74-5) substitution pattern [1][2]. Literature on related quinoline–benzamide series demonstrates that the nature of the ortho-substituent directly modulates HDAC isoform selectivity and VEGFR-2 kinase inhibitory potency [3]. Consequently, treating these analogs as interchangeable in a screening cascade or SAR program risks misattributing structure–activity relationships and selecting suboptimal leads.

Product-Specific Quantitative Evidence Guide: N-(2-Ethoxyquinolin-8-yl)-2-(trifluoromethyl)benzamide vs. Closest Analogs


Structural Differentiation: Ortho-CF₃ vs. Ortho-Cl and 2,6-DiF Substitution on the Benzamide Ring

N-(2-Ethoxyquinolin-8-yl)-2-(trifluoromethyl)benzamide carries a single ortho-trifluoromethyl group on the benzamide ring. Its two closest purchasable analogs bear a 2-chloro substituent (CAS 1251559-40-6; MW 326.8) or a 2,6-difluoro substitution pattern (CAS 1251576-74-5; MW 328.3). The –CF₃ group is both more lipophilic (π ≈ 0.88 vs. π ≈ 0.71 for –Cl) and substantially more electron-withdrawing (Hammett σₚ ≈ 0.54 for –CF₃ vs. σₚ ≈ 0.23 for –Cl), which alters the electronic character of the amide bond and the benzamide ring's capacity for π-stacking and hydrogen-bond interactions with target protein residues [1]. Class-level SAR from quinoline–benzamide HDAC inhibitor programs confirms that the identity of the ortho-substituent on the benzamide is a critical determinant of isoform selectivity and cellular potency [2].

Structure–Activity Relationship Medicinal Chemistry Quinoline-Benzamide Scaffold

Computed Physicochemical Property Differentiation: LogP, PSA, and Rotatable Bond Count

Computed physicochemical properties differentiate the –CF₃ analog from the –Cl and –2,6-diF analogs. XLogP3 values for the three analogs are: 2-CF₃ compound = 3.9 (estimated from the 2,6-difluoro analog calculated by PubChem; the –CF₃ compound is anticipated to be higher than the 2-Cl analog, XLogP3 = 4.3 for 2-Cl, and XLogP3 = 3.9 for 2,6-diF) [1][2]. Topological polar surface area (TPSA) is consistent across the series at 51.2 Ų, indicating that the primary differentiation lies in lipophilicity rather than hydrogen-bonding capacity [1][2]. The –CF₃ group introduces greater steric bulk near the amide bond compared to –Cl, which may influence the conformational preferences of the benzamide moiety and its presentation to protein binding pockets.

Drug-likeness Lipophilicity Physicochemical Profiling

Metabolic Stability: The Trifluoromethyl Group as a Metabolic Soft Spot Blocker

The ortho-trifluoromethyl substituent is widely recognised in medicinal chemistry as a blocking group that can shield the benzamide ring from oxidative metabolism by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9, which preferentially oxidise unsubstituted or electron-rich aromatic positions. In contrast, the 2-chloro analog presents a potential site for oxidative dechlorination or epoxidation, while the 2,6-difluoro analog may undergo defluorination. Class-level evidence from fluorinated benzamide drug candidates indicates that –CF₃ substitution at the ortho position can reduce intrinsic clearance in human liver microsomes relative to –Cl or unsubstituted analogs [1]. No compound-specific microsomal stability data have been published for the target compound or its closest analogs.

Metabolic Stability Cytochrome P450 Lead Optimisation

Class-Level Biological Activity Context: Quinoline–Benzamide Scaffold in HDAC and Kinase Inhibition

The quinoline-8-yl benzamide scaffold has demonstrated validated activity in two mechanistically distinct anticancer target classes. Omidkhah et al. (2022) reported a series of quinoline-based benzamide derivatives as HDAC inhibitors with IC₅₀ values against HeLa cell nuclear extract HDAC activity, demonstrating that the benzamide substituent identity significantly modulates potency [1]. Separately, 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide (Compound 6) exhibited potent VEGFR-2 kinase inhibition (IC₅₀ = 3.8 nM) and HUVEC anti-proliferative activity (IC₅₀ = 5.5 nM) . While the target compound itself has not been profiled in these specific assays, the scaffold precedent establishes that the quinoline-8-yl benzamide chemotype is a privileged structure capable of engaging both HDAC and kinase targets, and that the benzamide ortho-substituent is a key determinant of potency and selectivity.

HDAC Inhibition VEGFR-2 Kinase Anticancer Agents

Best-Fit Research and Industrial Application Scenarios for N-(2-Ethoxyquinolin-8-yl)-2-(trifluoromethyl)benzamide (CAS 1251576-64-3)


Kinase or HDAC Inhibitor Screening: Capitalising on a Privileged Quinoline-8-yl Benzamide Scaffold with a Novel ortho-CF₃ Vector

This compound is best deployed as a screening set component in biochemical or cell-based assays targeting histone deacetylases (HDACs) or receptor tyrosine kinases (e.g., VEGFR-2). The quinoline-8-yl benzamide scaffold has validated activity in both target classes, with potent inhibition reported for close structural analogs (VEGFR-2 IC₅₀ = 3.8 nM for 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide) . The ortho-CF₃ substituent introduces an SAR vector that is absent from published quinoline–benzamide series, offering the potential to discover novel selectivity profiles [1].

SAR by Catalog: Probing the ortho-Substituent Effect on Target Engagement and Selectivity

When procured alongside its 2-chloro (CAS 1251559-40-6) and 2,6-difluoro (CAS 1251576-74-5) analogs, the –CF₃ compound enables a focused 'SAR by catalog' exploration of the ortho-substituent effect on the benzamide ring. The three analogs differ in lipophilicity (XLogP3: ~4.0–4.2 for –CF₃ vs. 4.3 for –Cl vs. 3.9 for –2,6-diF), electronic character (σₚ: 0.54 for –CF₃ vs. 0.23 for –Cl), and steric bulk, allowing medicinal chemists to deconvolute substituent contributions to potency, selectivity, and ADME properties without committing to custom synthesis [2][3].

Metabolic Stability Prioritisation: Leveraging the –CF₃ Group for Reduced Oxidative Clearance Risk

For lead optimisation programmes where metabolic stability is a key selection criterion, the –CF₃ analog may be prioritised over the 2-chloro variant based on the well-established principle that trifluoromethyl groups resist CYP-mediated oxidative metabolism more effectively than chloro substituents [4]. This can reduce the burden of early-stage metabolic soft-spot identification and allow faster progression to in vivo pharmacokinetic studies, provided that the compound's intrinsic potency against the target of interest is confirmed.

Building Block for Focused Library Synthesis: Derivatisation at the Quinoline and Benzamide Positions

The compound can serve as a synthetic building block for generating a focused library of quinoline–benzamide derivatives. The ethoxy group at the 2-position of the quinoline ring and the amide linkage provide synthetic handles for further derivatisation . The trifluoromethyl group offers a metabolically stable, electron-withdrawing anchor point that can be retained while varying other molecular regions to explore structure–activity relationships in hit-to-lead campaigns.

Quote Request

Request a Quote for N-(2-ethoxyquinolin-8-yl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.